molecular formula C13H21NO4 B13903852 (1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13903852
M. Wt: 255.31 g/mol
InChI Key: FBRWVUWBHWKVEH-KXUCPTDWSA-N
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Description

The compound (1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS: 1366053-52-2) is a bicyclic tropane derivative featuring a tert-butoxycarbonyl (Boc) group at the N8 position and a carboxylic acid moiety at C2 . Its structure is characterized by the 8-azabicyclo[3.2.1]octane core, a scaffold prevalent in pharmaceuticals due to its conformational rigidity and ability to interact with neurotransmitter transporters. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective functionalization . This compound is primarily utilized as an intermediate in drug development, particularly for central nervous system (CNS) targets, leveraging the tropane skeleton's affinity for dopamine and serotonin transporters .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,2S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m1/s1

InChI Key

FBRWVUWBHWKVEH-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting from Chiral Pool Materials

One of the principal approaches involves using naturally occurring enantiopure building blocks to transfer stereochemical information into the bicyclic framework. This method avoids racemic mixtures and allows for high stereoselectivity in the final product.

  • For example, cycloheptane derivatives have been selectively functionalized and oxidized to keto carboxylic acid intermediates, which are then converted into azabicyclo[3.2.1]octane derivatives via azide reduction and spontaneous cyclization (Staudinger reaction).

Enantioselective Desymmetrization and Catalysis

Alternative methods include:

  • Enantioselective desymmetrization of achiral tropinone derivatives.
  • Use of chiral auxiliaries or enantioselective catalysis to achieve stereocontrol during ring formation.

These methods enable the direct formation of the bicyclic structure with the desired stereochemistry in a single or few steps.

Protection of the Nitrogen: Installation of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) protecting group is commonly introduced to the nitrogen atom of the bicyclic amine to stabilize it during subsequent transformations.

  • A typical procedure involves reacting nortropinone hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine at 0 °C for 3 hours, followed by extraction and purification to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields around 94.5%.

Formation of Enol Triflates and Cross-Coupling Reactions

A key intermediate in the synthesis is the formation of 3-trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid tert-butyl ester (an enol triflate), which serves as a versatile intermediate for further functionalization.

  • The enol triflate is prepared by treating tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with lithium bis(trimethylsilyl)amide at low temperature (-70 to -78 °C), followed by addition of N-phenyltrifluoromethane-sulfonimide or related reagents and gradual warming to room temperature.
  • Purification by silica gel chromatography yields the enol triflate intermediate in 78–92% yield.

These enol triflates can undergo palladium-catalyzed cross-coupling reactions (such as Stille or Suzuki coupling) to introduce various substituents at position 3, expanding the compound's chemical diversity.

Summary of Key Reaction Conditions and Yields

Step Reaction Details Conditions Yield (%) Reference
Boc protection of nortropinone hydrochloride Reaction with di-tert-butyl dicarbonate, triethylamine 0 °C, 3 h, dichloromethane solvent 94.5
Formation of enol triflate intermediate Treatment with lithium bis(trimethylsilyl)amide, N-phenyltrifluoromethane-sulfonimide -78 °C to RT, THF solvent 78–92
Oxidation to keto carboxylic acid intermediate Jones reagent oxidation Ambient temperature Not specified
Azide reduction and cyclization (Staudinger reaction) Reduction of azide to amine, spontaneous cyclization Ambient temperature Not specified
Cross-coupling (Stille/Suzuki) on enol triflate Palladium catalysis, organostannane or boronic acid reagents Variable High yields

Analytical Data and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry and purity of intermediates and final products.
  • For example, the enol triflate intermediate shows characteristic proton signals at δ 6.10 ppm (broad singlet for H2), and tert-butyl signals at δ 1.43 ppm (singlet, 9H).
  • Fluorine NMR confirms the trifluoromethanesulfonyl group presence with signals around δ -73.2 ppm.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Biological Activity

(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2231664-84-7

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that introduce the azabicyclic structure and the tert-butoxycarbonyl protecting group. This compound serves as a precursor for various derivatives that have been explored for their biological activities.

1. Antimicrobial Properties

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit antimicrobial properties. For instance, studies have shown that modifications to the bicyclic structure can enhance activity against specific bacterial strains, making them potential candidates for antibiotic development .

2. Anticancer Activity

The compound has been investigated for its anticancer potential, particularly in targeting specific pathways involved in tumor growth. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines .

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Antimicrobial Screening

In a study published in 2024, derivatives of the azabicyclo[3.2.1]octane scaffold were screened against various pathogens, showing significant activity against Gram-positive bacteria . The modifications included varying the substituents on the nitrogen atom which influenced the overall efficacy.

Case Study 2: Cancer Cell Line Inhibition

A recent investigation focused on evaluating the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells . The study highlighted the importance of structural features in enhancing biological activity.

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitters

Comparison with Similar Compounds

Structural and Functional Group Variations

The 8-azabicyclo[3.2.1]octane core is shared among many pharmacologically active compounds. Key structural variations include substituents at C2, C3, and N8, which dictate biological activity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Key Functional Groups Application(s)
Target Compound 1366053-52-2 tert-Butoxycarbonyl (N8), carboxylic acid (C2) Boc-protected amine, carboxylic acid Synthetic intermediate for CNS drugs
Cocaine Hydrochloride 53-21-4 Benzoyloxy (C3), methyl ester (C2), methyl (N8) Ester, tertiary amine Stimulant, local anesthetic
Troparil (Methyl 8-methyl-3-phenyl ester) 50370-54-2 Phenyl (C3), methyl ester (C2), methyl (N8) Ester, aromatic ring Dopamine reuptake inhibitor
RTI-55 130342-80-2 4-Iodophenyl (C3), methyl ester (C2), methyl (N8) Radioiodinated aryl, ester Radioligand for dopamine transporter (DAT)
Ecgonine Hydrochloride 909885-36-5 Hydroxy (C3), methyl (N8), carboxylic acid (C2) Hydroxyl, carboxylic acid Cocaine metabolite
β-CFT (WIN35428) 50370-56-4 4-Fluorophenyl (C3), methyl ester (C2), methyl (N8) Fluorinated aryl, ester PET imaging agent for DAT

Stereochemical Considerations

Stereochemistry profoundly impacts activity. For example:

  • Cocaine’s (1R,2R,3S,5S) configuration is essential for DAT binding .
  • The target compound’s (1R,2S,5R) configuration optimizes it as a synthetic precursor, avoiding direct receptor interaction .
  • Troparil’s (1R,2S,3S,5S) stereochemistry mirrors cocaine’s, explaining its similar DAT inhibition .

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